Cas no 1153-85-1 (3-Bromo-9-phenylcarbazole)
3-Bromo-9-phenylcarbazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-N-phenylcarbazole
- 3-Bromo-9-phenylcarbazole
- 3-bromo-9-phenyl-9H-carbazole
- 3-bromo-N-phenyl-9H-carbazole
- N-Phenyl-3-broMocarbazole
- 2-bromocarbazole
- 3-BROMO-9PHENYL CARBAZOLE
- 9H- Carbazole, 3-bromo-9-phenyl-
- 3-bromanyl-9-phenyl-carbazole
- 3-Brom-N-phenylcarbazol
- 3-bromo-9-phenyl-carbazole
- 9H-Carbazole, 3-bromo-9-phenyl-
- AMCZ0001
- BBL102749
- SBB054648
- STL556555
- LS40918
- OL10021
- BC000088
- SY029815
- AB0031152
- AM20050216
- B3908
- X4097
- 3-bromo-9-phenyl-9,9a-dihyd
- A803424
- MFCD11977305
- J-512092
- SCHEMBL261514
- KUBSCXXKQGDPPD-UHFFFAOYSA-N
- AC-22299
- DTXSID70596708
- AS-2032
- FT-0655963
- AKOS015834707
- SB66428
- CS-W003820
- 1153-85-1
- 805-770-9
-
- MDL: MFCD11977305
- Inchi: 1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
- InChI Key: KUBSCXXKQGDPPD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC=CC=1
Computed Properties
- Exact Mass: 321.01500
- Monoisotopic Mass: 321.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.7
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: Cryst.
- Density: 1.39
- Melting Point: 77.0 to 81.0 deg-C
- Boiling Point: 461.7℃ at 760 mmHg
- Flash Point: 233°C
- Refractive Index: 1.672
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 4.93000
- LogP: 5.54620
- λmax: 352(CH3CN)(lit.)
3-Bromo-9-phenylcarbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at room temperature
3-Bromo-9-phenylcarbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-9-phenylcarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MZ273-5g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | 97% | 5g |
156CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MZ273-1g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | 97% | 1g |
52CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803951-100g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | 98%(GC) | 100g |
1,196.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3908-5G |
3-Bromo-9-phenylcarbazole |
1153-85-1 | >98.0%(GC) | 5g |
¥130.00 | 2024-04-18 | |
| Fluorochem | 046985-5g |
3-Bromo-9-phenyl-9H-carbazole |
1153-85-1 | 95% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 046985-10g |
3-Bromo-9-phenyl-9H-carbazole |
1153-85-1 | 95% | 10g |
£26.00 | 2022-03-01 | |
| Fluorochem | 046985-25g |
3-Bromo-9-phenyl-9H-carbazole |
1153-85-1 | 95% | 25g |
£45.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029815-5g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | ≥98% | 5g |
¥46.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029815-10g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | ≥98% | 10g |
¥68.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029815-25g |
3-Bromo-9-phenylcarbazole |
1153-85-1 | ≥98% | 25g |
¥168.00 | 2024-07-09 |
3-Bromo-9-phenylcarbazole Suppliers
3-Bromo-9-phenylcarbazole Related Literature
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Meijing Li,Feng Peng,Lei Ying,Jingkun Xu J. Mater. Chem. C 2019 7 3553
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Jiamin Pan,Jie Ma,Hui Liu,Yuxin Zhang,Luyu Lu New J. Chem. 2021 45 21151
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Fei Chen,Ning Liu,Enhui Ji,Bin Dai RSC Adv. 2015 5 51512
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Se Hun Kim,Illhun Cho,Mun Ki Sim,Sanghyuk Park,Soo Young Park J. Mater. Chem. 2011 21 9139
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Zilong Feng,Zhixiang Gao,Wenshan Qu,Tingting Yang,Jiangang Li,Lixiong Wang RSC Adv. 2019 9 10789
Additional information on 3-Bromo-9-phenylcarbazole
Introduction to 3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) and Its Emerging Applications in Chemical Biology
3-Bromo-9-phenylcarbazole, identified by the Chemical Abstracts Service Number (CAS No.) 1153-85-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and promising biological activities. This compound belongs to the carbazole family, which is well-documented for its pharmacological relevance and industrial applications. The presence of both bromine and phenyl substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The bromine atom at the 3-position and the phenyl group at the 9-position of 3-Bromo-9-phenylcarbazole contribute to its unique chemical properties, enabling diverse functionalization strategies. These features have been exploited in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals. Recent advancements in medicinal chemistry have highlighted the compound's potential as a building block for designing molecules with enhanced binding affinity and selectivity towards biological targets.
In recent years, 3-Bromo-9-phenylcarbazole has been extensively studied for its role in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The carbazole scaffold is known to exhibit anti-proliferative effects, and modifications such as bromination and phenyl substitution further modulate its bioactivity. For instance, studies have demonstrated that derivatives of this compound can inhibit kinases involved in tumor growth, suggesting their therapeutic potential. The 9-phenylcarbazole moiety, in particular, has been shown to interact with specific amino acid residues in protein targets, leading to the development of more potent and selective inhibitors.
Moreover, the bromine substituent at the 3-position allows for further chemical manipulation through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel compounds with tailored biological activities. The ability to introduce diverse functional groups at strategic positions within the molecule has made 3-Bromo-9-phenylcarbazole a preferred starting material for medicinal chemists seeking to develop innovative therapeutics.
Recent research has also explored the photophysical properties of 3-Bromo-9-phenylcarbazole, revealing its potential applications in optoelectronic materials. Carbazole derivatives are known for their fluorescence characteristics, and modifications such as bromination can influence their emission properties. This has led to investigations into their use as fluorescent probes or components in organic light-emitting diodes (OLEDs). The interplay between electronic structure and photophysics in this compound class continues to be an active area of research, with implications for both biology and materials science.
The synthesis of 3-Bromo-9-phenylcarbazole typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include bromination of 9-phenylcarbazole using brominating agents such as N-bromosuccinimide (NBS), followed by purification via recrystallization or column chromatography. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce large quantities of the compound for research and industrial purposes.
In conclusion, 3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) is a multifaceted compound with significant potential in chemical biology and pharmaceutical development. Its unique structural features, including the bromine atom and phenyl group, enable diverse synthetic applications and biological activities. Ongoing research continues to uncover new therapeutic uses and material science applications for this compound, underscoring its importance in modern chemistry.
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